

"Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate" IR spectroscopy data

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Compound of Interest

Compound Name: **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate**

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An Application Guide to the Infrared Spectroscopic Analysis of **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate**

Authored by: A Senior Application Scientist Introduction: The Role of IR Spectroscopy in Heterocyclic Drug Discovery

Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound featuring a fused pyrazole and pyridine ring system.^[1] This scaffold is of significant interest in medicinal chemistry and drug development, serving as a crucial building block for synthesizing molecules with diverse biological activities, including potential kinase inhibitors for treating diseases like cancer.^[2]

Given its role as a key intermediate, confirming the structural integrity and purity of **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose. It is a rapid, non-destructive method that provides a unique molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

This guide provides a detailed protocol and interpretive framework for analyzing this compound using modern Attenuated Total Reflectance (ATR) FT-IR spectroscopy. ATR has become the

predominant sampling technique for solid materials due to its simplicity, requiring little to no sample preparation compared to traditional methods like KBr pellets.[3][4][5][6]

Theoretical Spectral Analysis: Predicting the Molecular Fingerprint

Before acquiring an experimental spectrum, a thorough understanding of the molecule's structure allows us to predict the characteristic vibrational frequencies. The structure of **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** contains several key functional groups, each with distinct IR absorption bands.

- **N-H Group (Pyrazole Ring):** The pyrazole moiety contains a secondary amine (N-H). This group is expected to exhibit a stretching vibration, typically appearing as a moderate to weak band in the $3200\text{-}3500\text{ cm}^{-1}$ region. The exact position and shape can be influenced by hydrogen bonding in the solid state.
- **Aromatic C-H (Pyridine/Pyrazole Rings):** The C-H bonds on the fused aromatic rings will produce stretching vibrations above 3000 cm^{-1} , typically in the $3050\text{-}3150\text{ cm}^{-1}$ range. Out-of-plane C-H bending vibrations also produce characteristic sharp peaks in the $690\text{-}900\text{ cm}^{-1}$ region of the fingerprint range.
- **Aliphatic C-H (Methyl Ester):** The methyl (-CH₃) group of the ester will show symmetric and asymmetric stretching vibrations just below 3000 cm^{-1} , usually between $2850\text{-}2960\text{ cm}^{-1}$.
- **Ester Carbonyl (C=O):** This is one of the most prominent and easily identifiable peaks in the spectrum. For an α,β -unsaturated or aromatic ester, the C=O stretching vibration is expected to produce a very strong, sharp absorption band in the range of $1715\text{-}1730\text{ cm}^{-1}$.
- **Ring Vibrations (C=C and C=N):** The fused pyrazolopyridine ring system will have a series of characteristic skeletal stretching vibrations for its C=C and C=N bonds. These typically appear as multiple bands of variable intensity in the $1450\text{-}1620\text{ cm}^{-1}$ region.
- **Ester C-O Stretches:** The ester functionality has two distinct C-O single bond stretches. The asymmetric C-O-C stretch is typically strong and appears in the $1100\text{-}1300\text{ cm}^{-1}$ range, while the symmetric stretch is often weaker and found at a lower wavenumber.

Predicted IR Absorption Bands

The expected vibrational frequencies for **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** are summarized below. This table serves as a reference for the interpretation of the experimental spectrum.

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Expected Intensity
~3300	N-H (Pyrazole)	Stretching	Moderate, Broad
3050-3150	C-H (Aromatic)	Stretching	Weak to Moderate
2850-2960	C-H (Methyl)	Asymmetric/Symmetric Stretching	Weak to Moderate
1715-1730	C=O (Ester)	Stretching	Strong, Sharp
1500-1620	C=N, C=C (Ring)	Skeletal Stretching	Moderate to Strong
1430-1470	C-H (Methyl)	Bending	Moderate
1100-1300	C-O (Ester)	Asymmetric Stretching	Strong
690-900	C-H (Aromatic)	Out-of-plane Bending	Moderate, Sharp

Experimental Protocol: ATR-FTIR Analysis

This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample using a standard ATR accessory, often equipped with a robust diamond crystal.[3][7]

I. Rationale for Method Selection

Attenuated Total Reflectance (ATR) is chosen for its significant advantages over traditional transmission methods.[4] It requires no sample dilution or preparation (like creating KBr pellets), eliminating a major source of potential error and contamination. The technique works by passing an IR beam through a crystal of high refractive index.[7] An evanescent wave protrudes slightly from the crystal surface and into the sample placed in direct contact, allowing for the absorption of IR radiation by the sample at a shallow penetration depth.[5][6]

II. Instrumentation and Materials

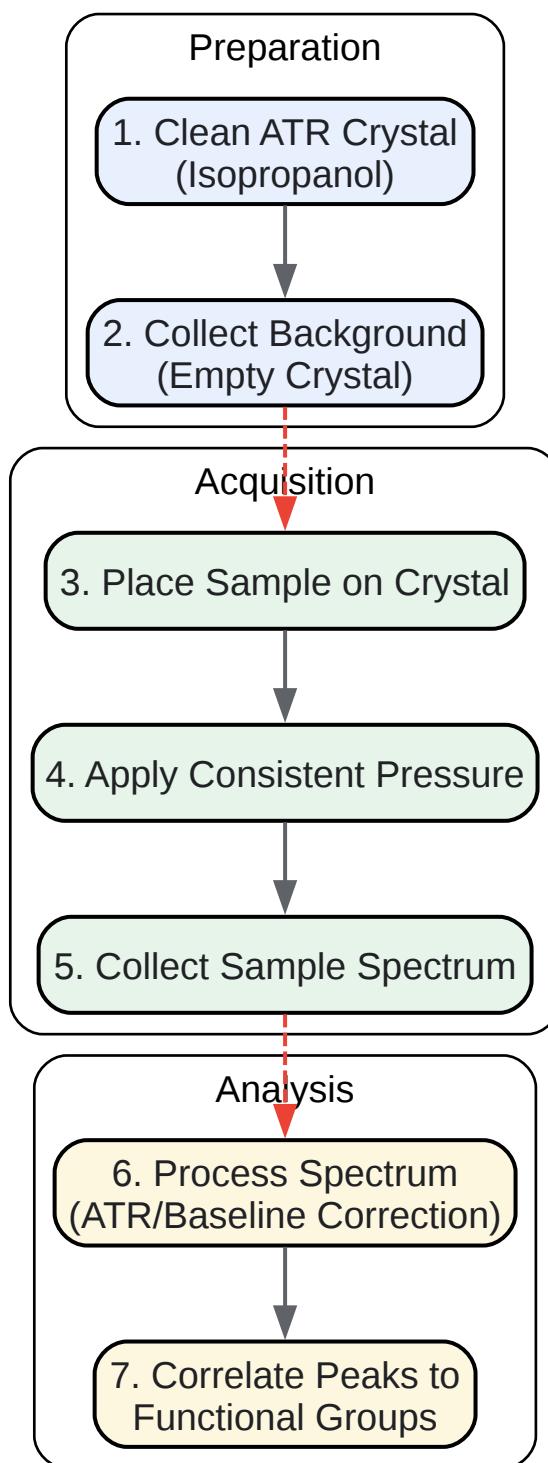
- Spectrometer: A Fourier-Transform Infrared (FT-IR) Spectrometer.
- Accessory: A single-reflection ATR accessory with a diamond or zinc selenide (ZnSe) crystal.
[7] Diamond is preferred for its durability.
- Sample: **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** (solid powder).
- Cleaning: Isopropanol and lint-free wipes.

III. Step-by-Step Procedure

- Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol. Allow the solvent to fully evaporate. This step is critical to prevent cross-contamination from previous samples.
- Background Collection: With the clean, empty ATR anvil in position, collect a background spectrum.
 - Causality: The background scan measures the ambient atmosphere (H_2O , CO_2) and the instrument's intrinsic response.[3] The software automatically subtracts this from the sample spectrum, ensuring that the final spectrum contains only information from the sample itself.
 - Typical Parameters:
 - Scan Range: $4000\text{--}400\text{ cm}^{-1}$
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16 to 32 (signal-averaged to improve signal-to-noise ratio)
- Sample Application: Place a small amount of the solid **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate** powder onto the center of the ATR crystal.
- Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample.

- Causality: Good contact between the sample and the crystal is essential for a high-quality ATR spectrum.[7] Insufficient contact results in weak signal intensity and a distorted spectrum.
- Sample Spectrum Collection: Using the same parameters as the background scan, collect the sample spectrum.
- Data Processing:
 - The instrument software will automatically perform the background subtraction.
 - Apply an ATR correction if comparing the spectrum to a library database of transmission spectra. This algorithm corrects for the wavelength-dependent depth of penetration of the evanescent wave.[3]
 - Perform a baseline correction if the baseline appears tilted or curved.
- Final Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly with isopropanol as described in Step 1.

Workflow for ATR-FTIR Spectroscopy

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Caption: Experimental workflow for obtaining an ATR-FTIR spectrum.

Data Interpretation: A Self-Validating System

A successfully acquired spectrum should show a series of well-defined peaks. The presence and position of key peaks serve as a self-validating checklist for the compound's structure.

- Primary Checkpoint (Ester Carbonyl): The first and most crucial validation is a strong, sharp peak between 1715-1730 cm^{-1} . Its presence confirms the ester carbonyl group. Its absence would indicate a failed synthesis or degradation of the molecule.
- Secondary Checkpoint (Ester C-O): Corroborate the ester functionality by locating the strong, broad C-O stretching band between 1100-1300 cm^{-1} .
- Heterocyclic Core Confirmation: Look for the cluster of peaks in the 1500-1620 cm^{-1} region, which confirms the presence of the aromatic pyrazolopyridine ring system.
- N-H and C-H Regions: Observe the higher frequency region. A broadish peak around ~3300 cm^{-1} is indicative of the N-H group on the pyrazole ring. Weaker, sharper peaks above 3000 cm^{-1} (aromatic C-H) and just below 3000 cm^{-1} (aliphatic C-H) should also be present.
- Absence of Impurities: The spectrum should be free of unexpected peaks. For example, a very broad absorption spanning 2500-3300 cm^{-1} would indicate the presence of a carboxylic acid impurity, suggesting hydrolysis of the methyl ester.

By systematically verifying these key features, a researcher can confidently confirm the identity and structural integrity of **Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate**. The fingerprint region (below 1500 cm^{-1}) provides the final, unique confirmation when compared against a reference spectrum.

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